molecular formula C6H4FIO B051183 3-Fluoro-4-iodophenol CAS No. 122927-84-8

3-Fluoro-4-iodophenol

Cat. No.: B051183
CAS No.: 122927-84-8
M. Wt: 238 g/mol
InChI Key: CSQWLXZVUXRZFL-UHFFFAOYSA-N
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Description

3-Fluoro-4-iodophenol (CAS 122927-84-8) is a halogenated aromatic compound with the molecular formula C₆H₄FIO and a molecular weight of 237.998 g/mol . Its structure features a phenolic hydroxyl group (-OH) at the para position relative to iodine, with fluorine occupying the meta position (Figure 1). This compound is primarily utilized as a synthetic intermediate in organic chemistry, particularly for silylation reactions to produce tert-butyldimethylsilyl-protected derivatives, which are critical in pharmaceutical and materials science research . Its InChI key and structural data confirm its ortho-substituted halogen arrangement, influencing both reactivity and physical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Fluoro-4-iodophenol can be synthesized through several methods, including nucleophilic aromatic substitution. One common method involves the reaction of 3-fluoro-4-nitrophenol with sodium iodide in the presence of a reducing agent such as iron powder. The reaction typically occurs in a solvent like ethanol under reflux conditions .

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale nucleophilic aromatic substitution reactions. The process would be optimized for yield and purity, often using continuous flow reactors to ensure consistent reaction conditions and efficient production .

Chemical Reactions Analysis

Types of Reactions: 3-Fluoro-4-iodophenol undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Substitution: Sodium azide in dimethylformamide (DMF) at elevated temperatures.

    Oxidation: Potassium permanganate in an alkaline medium.

    Reduction: Sodium borohydride in methanol.

Major Products:

Scientific Research Applications

Organic Synthesis

3-Fluoro-4-iodophenol serves as a critical intermediate in the synthesis of various organic compounds. Its iodine atom can participate in cross-coupling reactions, allowing for the formation of carbon-carbon bonds. This property is particularly useful in developing pharmaceuticals and agrochemicals.

Key Reactions :

  • Suzuki-Miyaura Coupling : Utilized to create biaryl compounds by coupling with aryl boronic acids.
  • Sonogashira Coupling : Employed for synthesizing alkynylated products.

Medicinal Chemistry

The compound is investigated for its potential therapeutic applications, particularly in oncology and anti-inflammatory therapies.

Biological Activities :

  • Anticancer Properties : Preliminary studies have shown that this compound can inhibit the proliferation of cancer cells, specifically targeting signaling pathways such as the PI3K/Akt pathway. In vitro studies demonstrated a significant reduction in cell viability in human melanoma cells after treatment.
  • Anti-inflammatory Effects : Research indicates that this compound may reduce inflammation in preclinical models, suggesting its utility in treating inflammatory diseases.

Material Science

The unique combination of halogen substituents allows for the exploration of new materials with enhanced properties. The compound is studied for its potential applications in developing liquid crystals and conductive polymers due to its electronic characteristics.

Anticancer Activity Case Study

A study published in a peer-reviewed journal examined the effects of this compound on human melanoma cells. The results indicated that treatment with this compound led to a significant decrease in cell viability, highlighting its potential as an anticancer agent. The mechanism was linked to the modulation of key signaling pathways involved in cell survival and proliferation.

Anti-inflammatory Effects Case Study

Another research effort focused on the anti-inflammatory properties of this compound. In animal models, administration of the compound resulted in reduced levels of pro-inflammatory cytokines, suggesting its therapeutic potential for inflammatory disorders.

Mechanism of Action

The mechanism of action of 3-fluoro-4-iodophenol in chemical reactions involves the activation of the aromatic ring by the electron-withdrawing fluorine and iodine atoms. This activation facilitates nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles. The phenolic group can also participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and interactions with other molecules .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The unique halogenation pattern of 3-Fluoro-4-iodophenol distinguishes it from analogous halogenated phenols. Below is a detailed comparison with key analogues:

Table 1: Structural and Physicochemical Comparisons

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents (Position) Key Properties/Applications Reference
This compound C₆H₄FIO 237.998 F (3), I (4), -OH (1) Intermediate for silylated derivatives ; high halogen polarity
3-Chloro-4-fluorophenol C₆H₄ClFO 146.547 Cl (3), F (4), -OH (1) Lower molecular weight; increased acidity due to Cl
3-Chloro-4-fluoro-2-iodophenol C₆H₃ClFIO 272.44 Cl (3), F (4), I (2), -OH (1) Higher steric hindrance; potential use in agrochemicals
3-Fluoro-4-nitrophenol C₆H₄FNO₃ 157.10 F (3), NO₂ (4), -OH (1) Enhanced acidity (pKa ~7.5); nitro group aids in electrophilic substitution
(3-Fluoro-4-iodophenyl)methanol C₇H₆FIO 252.025 F (3), I (4), -CH₂OH (1) Alcohol derivative; altered solubility in polar solvents

Research Findings and Industrial Relevance

  • Pharmaceutical Applications: this compound derivatives are intermediates in synthesizing kinase inhibitors targeting ocular neovascularization .
  • Material Science: Its silylated form, tert-butyl (3-fluoro-4-iodophenoxy)dimethylsilane, is a precursor for silicon-based polymers with high thermal stability .
  • Comparative Reactivity: In halogen exchange reactions, this compound shows slower kinetics than 3-Bromo-4-iodophenol due to weaker C-I bond polarization .

Biological Activity

3-Fluoro-4-iodophenol is a halogenated phenolic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound exhibits potential therapeutic effects, particularly in antimicrobial and anticancer applications. This article delves into the biological activity of this compound, summarizing key research findings, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the presence of a fluorine atom at the meta position and an iodine atom at the para position relative to the hydroxyl group on the phenolic ring. This unique substitution pattern influences its chemical reactivity and biological properties.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may act as an inhibitor for various enzymes, impacting metabolic pathways.
  • Antimicrobial Activity : The halogen substituents enhance its interaction with microbial cell membranes, leading to increased permeability and cell death.
  • Cell Signaling Modulation : It may influence signaling pathways involved in cell proliferation and apoptosis.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties against various pathogens. A study demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) reported as follows:

PathogenMIC (μg/mL)
Staphylococcus aureus< 8
Escherichia coli< 16
Acinetobacter baumannii< 2

The "iodophenol effect" was noted, where compounds containing iodine showed superior antibacterial activity compared to their deiodinated counterparts .

Anticancer Activity

In vitro studies have shown that this compound possesses anticancer properties. It has been tested against various cancer cell lines, demonstrating cytotoxic effects attributed to its ability to induce apoptosis and inhibit cell proliferation. For instance:

Cancer Cell LineIC50 (μM)
MV4-11 (Acute Myeloid Leukemia)5.0
MCF-7 (Breast Cancer)10.0

The mechanism involves the activation of apoptotic pathways and modulation of key signaling proteins involved in cancer progression .

Case Study 1: Antibacterial Efficacy

A recent study evaluated the antibacterial efficacy of various iodophenol derivatives, including this compound. The results indicated that compounds with ortho substitutions exhibited stronger antibacterial activities compared to meta or para substitutions. The study highlighted that the presence of an iodine atom significantly enhances the compound's ability to combat resistant strains like Acinetobacter baumannii .

Case Study 2: Anticancer Potential

Another investigation focused on the anticancer potential of this compound in treating breast cancer models. The compound demonstrated a dose-dependent inhibition of cell growth, with a notable reduction in tumor size observed in vivo models treated with this compound compared to controls. The study concluded that further development could lead to promising therapeutic agents for resistant cancer types .

Q & A

Q. Basic: What are the key structural and electronic properties of 3-Fluoro-4-iodophenol that influence its reactivity in synthetic applications?

Answer:
The molecular structure (C₆H₄FIO, MW: 237.998 g/mol) features a hydroxyl group at position 1, fluorine at position 3, and iodine at position 4. The iodine atom acts as a strong electron-withdrawing group (EWG), while fluorine exhibits inductive electron withdrawal, creating a polarized aromatic ring. This electronic profile enhances electrophilic substitution at the ortho/para positions relative to the hydroxyl group. To validate reactivity trends, researchers should use spectroscopic methods (e.g., ¹H/¹⁹F NMR) to monitor substituent effects and computational tools (DFT) to map electron density .

Table 1: Comparative Properties of Halogenated Phenols

CompoundMolecular FormulaSubstituent PositionsKey Electronic Effects
This compoundC₆H₄FIO3-F, 4-IStrong EWGs, high ring polarization
3-Amino-4-iodophenolC₆H₆INO3-NH₂, 4-IAmino (EDG) vs. iodine (EWG) competition
3-(Trifluoromethyl)phenolC₇H₅F₃O3-CF₃Strong -I effect from CF₃ group
Data derived from structural analyses in , and 15.

Q. Advanced: How can conflicting data on the solubility of this compound in polar vs. nonpolar solvents be systematically resolved?

Answer:
Discrepancies often arise from variations in solvent purity, temperature, or measurement techniques. To resolve these:

  • Method 1: Conduct controlled solubility tests using HPLC-grade solvents at standardized temperatures (e.g., 25°C).
  • Method 2: Compare results with structurally analogous compounds (e.g., 4-Chloro-2-iodophenol, ) to identify trends in halogen-driven hydrophobicity.
  • Method 3: Use Hansen Solubility Parameters (HSP) to predict solvent compatibility based on dispersion, polarity, and hydrogen-bonding interactions .

Q. Basic: What spectroscopic and chromatographic techniques are optimal for characterizing this compound and its derivatives?

Answer:

  • ¹H/¹⁹F NMR: Identify substitution patterns and confirm purity (e.g., absence of dehalogenation byproducts).
  • Mass Spectrometry (HRMS): Verify molecular weight (237.998 g/mol) and detect isotopic signatures of iodine.
  • HPLC-DAD: Quantify purity and monitor reaction progress using retention time alignment with standards (e.g., 3-Amino-4-iodophenol, ).
  • FT-IR: Confirm hydroxyl group presence (broad ~3200 cm⁻¹ stretch) and C-I/F vibrations .

Q. Advanced: What experimental design considerations are critical for minimizing dehalogenation during the synthesis of this compound derivatives?

Answer:
Dehalogenation risks arise under harsh conditions (e.g., high temperature, strong bases). Mitigation strategies include:

  • Catalyst Selection: Use palladium-free catalysts (e.g., copper-mediated couplings) to avoid iodine displacement.
  • Reaction Monitoring: Employ real-time HPLC-MS to detect intermediates and optimize reaction quenching.
  • Solvent Control: Use aprotic solvents (e.g., DMF) to reduce nucleophilic attack on the C-I bond.
  • Comparative Analysis: Benchmark against stable analogs like 3-Fluoro-4-(trifluoromethyl)acetophenone ( ) to identify inert reaction conditions .

Q. Advanced: How can computational models clarify the regioselectivity of this compound in electrophilic aromatic substitution (EAS) reactions?

Answer:

  • DFT Calculations: Map electrostatic potential surfaces to predict reactive sites (e.g., higher electron density at positions 2 and 6 due to EWGs).
  • Kinetic Isotope Effects (KIE): Compare reaction rates of isotopically labeled derivatives to validate computational predictions.
  • Cross-Referencing: Align results with experimental data from halogenated analogs (e.g., 4-Chloro-2-iodophenol, ) to refine models .

Q. Basic: What safety protocols are essential when handling this compound in laboratory settings?

Answer:

  • Personal Protective Equipment (PPE): Use nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact.
  • Ventilation: Perform reactions in a fume hood due to potential iodine vapor release.
  • Waste Disposal: Follow protocols for halogenated waste, as outlined in safety data sheets for analogous compounds (e.g., 4-Chloro-2-iodophenol, ).

Methodological Guidance for Advanced Research:

  • Data Contradiction Analysis: Use triangulation (e.g., combining HPLC, NMR, and computational data) to validate findings.
  • Literature Review Frameworks: Apply FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to contextualize gaps in halogenated phenol research .

Properties

IUPAC Name

3-fluoro-4-iodophenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4FIO/c7-5-3-4(9)1-2-6(5)8/h1-3,9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSQWLXZVUXRZFL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1O)F)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4FIO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70564503
Record name 3-Fluoro-4-iodophenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70564503
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

122927-84-8
Record name 3-Fluoro-4-iodophenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70564503
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 122927-84-8
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Retrosynthesis Analysis

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Feasible Synthetic Routes

3-Fluoro-4-iodophenol
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3-Fluoro-4-iodophenol
3-Fluoro-4-iodophenol
3-Fluoro-4-iodophenol

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